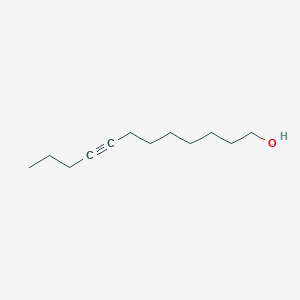

8-Dodecyn-1-ol

Description

Significance of Unsaturated Fatty Alcohols in Chemical Sciences

Unsaturated fatty alcohols, characterized by the presence of one or more double or triple bonds in their hydrocarbon chain, are fundamental components in a myriad of biological and industrial processes. ontosight.ai Their dual reactivity, stemming from the hydroxyl group and the carbon-carbon unsaturation, makes them versatile intermediates in organic synthesis. scispace.com In nature, these alcohols are integral to the structure of cellular membranes and participate in signaling pathways. ontosight.ai

Industrially, unsaturated fatty alcohols and their derivatives find extensive use. For instance, they are key ingredients in the production of surfactants, emulsifiers, soaps, and detergents due to their amphipathic nature. ontosight.aitaylorandfrancis.com In the pharmaceutical sector, they can act as excipients to enhance the solubility and bioavailability of drugs. ontosight.ai Furthermore, their distinct physical and chemical properties, which are influenced by the degree and position of unsaturation, allow for the fine-tuning of products in the cosmetic and fragrance industries. scispace.comtaylorandfrancis.com

Intermediacy of 8-Dodecyn-1-ol in Specialized Organic Syntheses

The chemical structure of this compound, with its terminal hydroxyl group and internal alkyne, makes it a particularly useful intermediate in a variety of specialized organic syntheses. One of the most prominent applications is in the synthesis of insect pheromones. For example, it is a precursor in the preparation of (Z)-8-dodecen-1-ol and its acetate (B1210297), which are components of the sex pheromone of the Oriental fruit moth (Grapholita molesta). scispace.compherobase.comresearchgate.net The synthesis often involves the stereoselective reduction of the alkyne to a cis-alkene. researchgate.net

The synthesis of these pheromones from this compound highlights the importance of this compound in developing environmentally benign pest management strategies. smolecule.com Formulations containing these synthesized pheromones are used in mating disruption techniques to control pest populations in orchards.

Below is a table detailing some of the key reactions where this compound serves as an intermediate:

| Product | Reaction Type | Key Reagents | Reference |

| (Z)-8-Dodecen-1-ol | Stereoselective Hydrogenation | Lindlar Catalyst (Pd/CaCO₃ poisoned with quinoline) | |

| (Z)-8-Dodecenyl acetate | Acetylation followed by Stereoselective Hydrogenation | Acetyl chloride, Pyridine (B92270), NiP-2 catalyst | researchgate.net |

| (E)-8-Dodecen-1-yl acetate | Reduction and Acetylation | Lithium aluminum hydride, Acetyl chloride | researchgate.net |

Conceptual Frameworks for Alkyne-Functionalized Lipid Derivatives Research

The introduction of an alkyne group into a lipid molecule, as seen in this compound, provides a powerful tool for chemical biologists to study lipid metabolism, trafficking, and interactions. This is primarily due to the alkyne's ability to participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This reaction is highly specific and can be performed in complex biological environments without interfering with native biochemical processes. nih.gov

The "clickable" alkyne handle allows for the attachment of various reporter tags, such as fluorophores or affinity probes, to the lipid molecule. acs.org This enables researchers to visualize the localization of lipids within cells, identify lipid-protein interactions, and track the metabolic fate of lipids. nih.govbiologists.com

Researchers have developed multifunctional lipid probes that incorporate not only an alkyne group but also other functionalities like photocages and photo-cross-linkers (diazirines). nih.govacs.org These advanced tools allow for precise spatiotemporal control over the release and activity of the lipid probe, as well as the ability to covalently capture interacting proteins for subsequent identification. nih.govacs.org This approach has been instrumental in elucidating the roles of specific lipids in various cellular processes, including viral infections. nih.gov

The use of alkyne-functionalized lipids represents a minimally disruptive labeling strategy, as the small size of the alkyne group is less likely to alter the natural behavior of the lipid compared to bulkier labels. nih.gov This has led to the development of a wide array of alkyne-containing lipid analogs for studying diverse lipid classes. biologists.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

41589-71-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodec-8-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3 |

InChI Key |

WRCSSJVAMYNHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 8 Dodecyn 1 Ol and Its Stereoisomeric Derivatives

Strategies for Alkyne Moiety Introduction and Functionalization

The core of synthesizing 8-dodecyn-1-ol and its derivatives lies in the strategic manipulation of functional groups to build the C12 carbon chain and precisely control the geometry of the double bond in the case of its stereoisomers. This involves both the reduction of various functional groups and specific carbon-carbon bond-forming reactions.

Reduction reactions are fundamental in converting precursor molecules containing alkynes or other functional groups like carboxylic acids and aldehydes into the desired alkenyl alcohols. The choice of reducing agent and reaction conditions is critical for achieving the desired outcome, whether it is the complete reduction of a carbonyl group or the highly selective partial reduction of an alkyne.

The reduction of carboxylic acids to primary alcohols is a foundational transformation in organic synthesis that can be applied to produce precursors for this compound. This conversion requires a strong reducing agent due to the low electrophilicity of the carboxylate anion that forms under basic or neutral conditions.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is powerful enough to reduce carboxylic acids efficiently. The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous acidic workup to protonate the resulting alkoxide and yield the primary alcohol. Weaker reducing agents, most notably sodium borohydride (NaBH₄), are generally ineffective for the reduction of carboxylic acids.

This pathway involves an aldehyde as an intermediate; however, it cannot be isolated because the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol under the reaction conditions.

The stereoselective reduction of the triple bond in this compound is a direct and efficient method for the synthesis of its (Z) and (E) stereoisomeric derivatives. The geometry of the resulting alkene is dictated by the choice of catalyst and reaction conditions.

To synthesize the (Z)-isomer, partial hydrogenation using a "poisoned" or deactivated catalyst is employed. The Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is a classic example. This catalyst facilitates the syn-addition of hydrogen across the alkyne, resulting in the formation of a cis or (Z)-alkene. A synthesis of (Z)-8-dodecen-1-yl acetate, a closely related derivative, has been achieved with a stereoisomer ratio of 92:8 (Z:E) through the catalytic hydrogenation of a triple bond intermediate. researchgate.net Another approach involves the partial hydrogenation of a protected precursor, 12-benzyloxy-4-dodecyne, using a Lindlar catalyst (10% Pd/CaCO₃) to achieve a high Z/E ratio of 97:3. Similarly, the use of a Ni-P2 catalyst for the stereoselective reduction of 1-tert-butoxy-dodec-8-yne has been shown to produce the corresponding (Z)-acetate with 85% isomeric purity. researchgate.net

Conversely, the synthesis of the (E)-isomer is achieved through a dissolving metal reduction. This reaction typically involves treating the alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism proceeds through a radical anion intermediate, and the anti-addition of hydrogen atoms across the triple bond leads to the formation of a trans or (E)-alkene. For example, the reduction of 1-tert-butoxy-dodec-8-yne with lithium aluminum hydride has been used to synthesize (E)-8-dodecen-1-yl acetate with 90% isomeric purity. researchgate.net

| Target Isomer | Method | Reagents | Precursor Example | Stereoselectivity (Z:E or E:Z) | Reference |

|---|---|---|---|---|---|

| (Z)-8-Dodecen-1-ol | Catalytic Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, Quinoline) | 12-Benzyloxy-4-dodecyne | 97:3 | |

| (Z)-8-Dodecen-1-yl acetate | Catalytic Hydrogenation | H₂, Ni-P2 Catalyst | 1-tert-butoxy-dodec-8-yne | 85% Z-isomer purity | researchgate.net |

| (E)-8-Dodecen-1-yl acetate | Dissolving Metal / Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-tert-butoxy-dodec-8-yne | 90% E-isomer purity | researchgate.net |

The reduction of an aldehyde to a primary alcohol represents a common final step in a multi-step synthesis of this compound or its derivatives. If a synthetic route first constructs a precursor such as 8-dodecynal or (Z)-8-dodecenal, a straightforward reduction of the aldehyde group yields the target alcohol without affecting the alkyne or alkene moiety.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters or alkynes. The reaction is often carried out in an alcoholic solvent such as ethanol or methanol (B129727) at mild temperatures (0–25°C). For instance, (Z)-8-dodecen-1-ol can be synthesized by the reduction of (Z)-8-dodecenal using sodium borohydride in ethanol, with estimated yields in the range of 85–90%. Lithium aluminum hydride (LiAlH₄) can also be used for this reduction, although its higher reactivity requires more stringent anhydrous conditions.

Building the carbon skeleton of this compound and its derivatives often relies on powerful carbon-carbon bond-forming reactions that can also establish the stereochemistry of a double bond.

The Wittig reaction is a highly valuable and frequently employed method for the synthesis of alkenes, particularly for establishing the (Z)-stereochemistry found in one of the stereoisomeric derivatives of this compound. researchgate.netscispace.com This reaction involves the coupling of an aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at a specific location. libretexts.orgmasterorganicchemistry.com

The synthesis of (Z)-8-dodecen-1-ol can be achieved with high stereoselectivity using a Wittig reaction. In a well-documented procedure, an ylide is generated from 8-hydroxyoctyltriphenylphosphonium salt using a strong base like sodium amide (NaNH₂) or sodium hydride (NaH). This ylide then reacts with n-butyraldehyde. The use of non-stabilized ylides under salt-free conditions typically favors the formation of the Z-alkene through a kinetically controlled pathway. organic-chemistry.orgwikipedia.org This specific synthesis reports a high yield of 92% with a Z/E ratio of 95:5.

A modified approach avoids the use of very strong bases by employing 8-bromooctyltriphenylphosphonium salt with potassium carbonate as the base and 18-crown-6 as a phase-transfer catalyst. This method also demonstrates high stereoselectivity, affording the product with a 95:5 Z/E ratio and a yield of 83%.

| Phosphonium Salt | Aldehyde | Base/Catalyst | Solvent | Yield | Stereoselectivity (Z:E Ratio) | Reference |

|---|---|---|---|---|---|---|

| 8-hydroxyoctyltriphenylphosphonium salt | n-Butyraldehyde | Sodium amide (NaNH₂) or Sodium hydride (NaH) | DMF/Toluene | 92% | 95:5 | |

| 8-bromooctyltriphenylphosphonium salt | n-Butyraldehyde | Potassium carbonate (K₂CO₃) / 18-Crown-6 | Toluene | 83% | 95:5 |

Carbon-Carbon Bond Formation Strategies

Wittig-Type Reaction Methodologies

Phosphonium Ylide Generation and Reactivity

Phosphonium ylides, also known as Wittig reagents, are the cornerstone of the Wittig reaction. They are typically prepared in a two-step sequence. The first step involves the SN2 reaction of a phosphine, most commonly triphenylphosphine (B44618), with an alkyl halide to generate a stable phosphonium salt. The protons on the carbon adjacent to the phosphorus atom are acidic and can be removed by a strong base to generate the ylide—a neutral molecule with adjacent positive and negative charges.

The generation process involves:

Formation of Phosphonium Salt: Triphenylphosphine is reacted with a primary alkyl halide. For the synthesis of a C12 alcohol derivative, a precursor like 8-bromooctan-1-ol (with the hydroxyl group protected) would be used.

Deprotonation to form the Ylide: The phosphonium salt is treated with a strong base. The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, where the group attached to the carbanion is alkyl, very strong bases are required, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).

Once generated, the ylide's carbanionic center is highly nucleophilic and reacts readily with the electrophilic carbon of an aldehyde or ketone. This reaction ultimately replaces the carbonyl C=O bond with a C=C double bond, with the triphenylphosphine being eliminated as triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion. For instance, the ylide derived from an 8-carbon chain can react with butyraldehyde to form the C12 backbone of 8-dodecen-1-ol.

Stereocontrol Mechanisms in Wittig Reactions

A significant advantage of the Wittig reaction is its potential for stereocontrol in forming the double bond. The geometry of the resulting alkene (Z or E) is largely determined by the nature of the substituents on the ylide.

Non-stabilized Ylides: Ylides bearing simple alkyl groups are termed "non-stabilized." These reagents typically react under kinetic control to produce predominantly the Z-alkene (cis). The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. Steric interactions in the transition state favor the formation of the cis-substituted oxaphosphetane, which then decomposes in a syn-elimination fashion to yield the Z-alkene. This is the most common route for producing Z-isomers of long-chain alcohols.

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are "stabilized" by resonance. These more stable, less reactive ylides tend to form the thermodynamically favored E-alkene (trans). The reaction is reversible at the intermediate stage, allowing for equilibration to the more stable trans-substituted oxaphosphetane before elimination.

The Schlosser modification offers a method to obtain the E-alkene from non-stabilized ylides by using an organolithium base at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo-isomer before elimination is induced.

Table 1: Wittig Synthesis of (Z)-8-Dodecen-1-ol

| Step | Reactants | Reagents & Conditions | Product | Yield | Z/E Ratio |

|---|---|---|---|---|---|

| 1 | 8-Hydroxyoctyltriphenylphosphonium Salt, n-Butyraldehyde | Base: Sodium amide (NaNH₂) or Sodium hydride (NaH); Solvent: DMF/Toluene | (Z)-8-Dodecen-1-ol | ~92% | 95:5 |

Organometallic Coupling Reactions

Organometallic reagents are fundamental tools for constructing the carbon framework of molecules like this compound by forming new carbon-carbon bonds.

Grignard Reagent Applications in Alkyne Synthesis

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases that are highly effective in the synthesis of internal alkynes. The synthesis of this compound can be efficiently achieved by the alkylation of a terminal alkyne via its corresponding organomagnesium derivative (an acetylide). organic-chemistry.orgmasterorganicchemistry.com

A general synthetic route involves two key steps:

Formation of an Alkynyl Grignard Reagent: A terminal alkyne is deprotonated using a Grignard reagent. The terminal proton of an alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a stronger base like an alkyl Grignard reagent (e.g., ethylmagnesium bromide). This acid-base reaction generates the magnesium acetylide.

Alkylation: The resulting acetylide is a potent nucleophile and can react with a suitable electrophile, such as a primary alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, a plausible disconnection involves a four-carbon terminal alkyne and an eight-carbon halo-alcohol.

Table 2: Proposed Grignard Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Butyne | 1. Ethylmagnesium bromide (EtMgBr) in THF | Butynylmagnesium bromide | Generation of nucleophilic acetylide |

| 2 | Butynylmagnesium bromide | 2. 1-Bromo-8-(tetrahydropyranyloxy)octane in THF | 1-(Tetrahydropyranyloxy)-8-dodecyne | C-C bond formation (SN2 alkylation) |

| 3 | 1-(Tetrahydropyranyloxy)-8-dodecyne | 3. Aqueous acid (e.g., HCl) | This compound | Deprotection of the hydroxyl group |

This method ensures the precise placement of the triple bond within the carbon chain. The use of a protecting group on the hydroxyl function of the halo-alcohol is essential to prevent it from reacting with the Grignard reagent.

Mercury-Mediated Coupling Reactions in Dodecenyl Systems

The use of mercury(II) salts in the synthesis of complex organic molecules is well-documented, particularly in oxymercuration and cyclization reactions. Mercury can react with terminal alkynes in the presence of a base to form stable mercury acetylides. Historically, these organomercury compounds have been used in some coupling reactions.

However, for the straightforward synthesis of acyclic systems like dodecenyl or dodecynyl derivatives, mercury-mediated coupling reactions are not common in modern organic synthesis. These methods have been largely superseded by more efficient, selective, and significantly less toxic catalytic systems based on palladium and copper (e.g., Sonogashira, Suzuki, and Negishi couplings). The high toxicity of organomercury compounds and reagents makes their application unfavorable when superior alternatives exist. While mercury salts can act as electrophiles to activate double or triple bonds towards nucleophilic attack, their role in directly coupling two separate alkyl or alkenyl fragments for this target molecule is not a preferred synthetic strategy.

Hydrofunctionalization and Oxidative Routes

These routes involve the addition of hydrogen and a functional group across a double or triple bond, or the oxidation of a functional group to another.

Alkene Hydroboration-Oxidation Protocols

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction is highly valuable in organic synthesis due to its predictable regioselectivity and stereoselectivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The key features of the reaction are:

Mechanism: The first step is the addition of borane (B79455) (BH₃) across the alkene. This occurs in a concerted, four-centered transition state where the boron adds to the less sterically hindered carbon and a hydride adds to the more substituted carbon. The addition is syn, meaning the boron and hydrogen add to the same face of the double bond. The second step involves oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.

Regioselectivity: The reaction follows an anti-Markovnikov selectivity, meaning the hydroxyl group is installed on the less substituted carbon of the original double bond.

While hydroboration-oxidation of the alkyne in 8-dodecyne would lead to a ketone, this protocol is invaluable for preparing functionalized precursors needed for the synthesis of this compound. For example, it can be used to synthesize a halo-alcohol electrophile required for a Grignard or other coupling reaction.

Table 3: Application of Hydroboration-Oxidation for a Precursor Synthesis

| Step | Starting Material | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 6-Bromo-1-hexene | 1. BH₃·THF | Bromohexylborane intermediate | Hydroboration of the terminal alkene |

| 2 | Bromohexylborane intermediate | 2. H₂O₂, NaOH (aq) | 6-Bromo-1-hexanol | Oxidation to form the anti-Markovnikov alcohol |

The resulting 6-bromo-1-hexanol is a key building block that, after protection of the alcohol, can be coupled with a C6 terminal alkyne fragment to construct the full C12 backbone of this compound.

Hydroformylation-Reduction Sequences

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes through the addition of carbon monoxide (CO) and hydrogen (H₂), typically catalyzed by transition metal complexes. A subsequent reduction of the resulting aldehyde yields the corresponding alcohol. While this process is most common for alkenes, its principles can be adapted for the synthesis of long-chain alcohols.

In a related synthesis of a C13 aldehyde from a C12 alkene, the hydroformylation of 1-dodecene has been studied extensively. Using a rhodium-based catalyst, such as one with a biphephos ligand, in a thermomorphic multicomponent solvent system, the kinetics of the main and side reactions have been described. surrey.ac.uk The reaction can be carried out in microemulsion systems to overcome the poor solubility of long-chain olefins in aqueous catalyst solutions, achieving high yields and selectivity for the linear aldehyde. researchgate.netacs.org For instance, using a rhodium-sulfoxantphos catalyst, a yield of approximately 60% for the linear aldehyde with a normal-to-iso ratio of 98:2 has been achieved after 24 hours. researchgate.net The subsequent reduction of this aldehyde would produce dodecan-1-ol. While not a direct synthesis of this compound, this demonstrates the feasibility of building the carbon backbone and introducing a terminal hydroxyl group in a C12 system through a hydroformylation-reduction sequence.

The general reaction mechanism for the rhodium-catalyzed hydroformylation of an alkene like 1-dodecene involves several key steps:

Ligand Dissociation: A CO ligand dissociates from the active catalyst species.

Olefin Coordination: The alkene coordinates to the rhodium center.

Hydride Migration: A hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate.

CO Insertion: A molecule of CO inserts into the rhodium-carbon bond.

Reductive Elimination: The resulting acyl complex undergoes reductive elimination with hydrogen to form the aldehyde and regenerate the catalyst.

Following the formation of the aldehyde, a standard reduction using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation would yield the final alcohol.

Ozonolysis-Based Synthetic Pathways from Cycloalkenes

Ozonolysis is a powerful oxidative cleavage reaction that severs carbon-carbon double or triple bonds. When applied to cycloalkenes, this reaction provides a direct route to linear difunctional compounds. Subsequent reduction of the resulting carbonyl groups can yield diols or, with appropriate starting materials and workup conditions, other functionalized long-chain alcohols.

A relevant example is the ozonolysis of cyclododecene. The reaction proceeds by treating cyclododecene with ozone, which leads to the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide (1,2,4-trioxolane). This ozonide can then be worked up under reductive conditions. A common reductive workup involves the use of zinc dust and water or dimethyl sulfide (DMS), which yields aldehydes or ketones. masterorganicchemistry.com For instance, the ozonolysis of cyclohexene followed by a reductive workup gives hexanedial.

To obtain an alcohol, the ozonolysis product is typically subjected to a stronger reducing agent. For example, the peroxide products from the ozonolysis of 1-methylcycloalkenes can be directly reduced to the corresponding hydroxyketones using sodium triacetoxyborohydride. researchgate.net In the case of cyclododecene, a complete reductive workup of the ozonide, for instance with lithium aluminum hydride (LiAlH₄), would lead to the formation of dodecane-1,12-diol. This strategy highlights a pathway to a C12 backbone with terminal hydroxyl groups derived from a cyclic precursor.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis has emerged as a valuable tool in organic synthesis due to the high selectivity and mild reaction conditions offered by enzymes. For the synthesis of fatty alcohols and their derivatives, lipases are particularly useful.

Enzymatic Transformations for Analogous Fatty Alcohol Compounds

Lipases can catalyze the synthesis of fatty acid esters through esterification or transesterification reactions. These esters can then be reduced to the corresponding alcohols. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) and Rhizomucor miehei lipase can catalyze the esterification of fatty acids like linoleic acid with alcohols. mdpi.com The enzymatic approach offers high regio- and stereoselectivity, which is advantageous for the synthesis of complex molecules. mdpi.com

The synthesis of long-chain unsaturated alcohols can be achieved through lipase-catalyzed reactions. For example, the fatty acid alcohol ester-synthesizing activity of lipoprotein lipase has been characterized for the reaction of oleic acid with long-chain alcohols. nih.gov The equilibrium of the reaction is influenced by pH and the chain length of the alcohol, with longer chain alcohols favoring ester formation. nih.gov Furthermore, lipases have been used for the synthesis of wax esters from milk fat and oleyl alcohol, demonstrating their utility in reactions involving long-chain unsaturated substrates. researchgate.net These biocatalytic methods provide a green and selective alternative to traditional chemical synthesis for the production of fatty alcohols.

Stereochemical Control in Alkenyl Alcohol Synthesis

The synthesis of the (Z) and (E) stereoisomers of 8-dodecen-1-ol from this compound requires precise control over the stereochemistry of the newly formed double bond. This is typically achieved through stereoselective reduction of the alkyne. The choice of reaction conditions and catalyst is paramount in determining the outcome of the reaction.

Kinetic Control Mechanisms in Alkene Formation

The formation of a particular stereoisomer can be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed faster is the major product, whereas under thermodynamic control, the most stable product is the major product. In the context of alkyne reduction, the relative energies of the transition states leading to the cis and trans alkenes determine the product ratio under kinetic control.

Catalyst Selection for Z/E Stereoselectivity Enhancement

The stereochemical outcome of the reduction of an internal alkyne is highly dependent on the choice of catalyst and reaction conditions.

Z-Alkene Synthesis (cis-isomer):

The syn-addition of hydrogen across the triple bond, leading to the Z-alkene, is typically achieved through catalytic hydrogenation using a "poisoned" catalyst. The most common of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a catalyst poison such as lead acetate and quinoline. libretexts.org The poison deactivates the catalyst just enough to prevent the over-reduction of the alkyne to the alkane, and it also promotes the formation of the cis-alkene. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of two hydrogen atoms to the same face of the triple bond. pearson.com

Interactive Data Table: Catalysts for Z-Selective Alkyne Reduction

| Catalyst System | Substrate | Product | Yield (%) | Z:E Ratio |

| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Internal Alkyne | (Z)-Alkene | High | >95:5 |

| P-2 Nickel Boride (Ni₂B) | Internal Alkyne | (Z)-Alkene | Good | High |

E-Alkene Synthesis (trans-isomer):

The anti-addition of hydrogen to form the E-alkene is achieved through a dissolving metal reduction. libretexts.org The most common method involves the use of an alkali metal, typically sodium or lithium, in liquid ammonia at low temperatures. khanacademy.orgbyjus.comquimicaorganica.org The mechanism of this reaction involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia to give a vinyl radical. A second electron transfer from another sodium atom generates a vinyl anion. This vinyl anion can exist in either a cis or trans configuration, but the trans isomer is sterically more favorable and thus predominates at equilibrium. Protonation of the trans-vinyl anion by ammonia then yields the E-alkene. libretexts.orgbyjus.com

Interactive Data Table: Reagents for E-Selective Alkyne Reduction

| Reagent System | Substrate | Product | Yield (%) | E:Z Ratio |

| Sodium in liquid ammonia (Na/NH₃(l)) | Internal Alkyne | (E)-Alkene | High | >95:5 |

| Lithium in liquid ammonia (Li/NH₃(l)) | Internal Alkyne | (E)-Alkene | High | >95:5 |

Optimization of Reaction Conditions for Isomeric Purity

The synthesis of stereoisomerically pure derivatives of this compound, particularly the (Z)- and (E)-isomers of 8-dodecen-1-ol, is critical for their application as insect pheromones, where biological activity is highly dependent on the geometry of the double bond. nih.gov Optimization of reaction conditions is therefore paramount to maximize the yield of the desired isomer while minimizing the formation of the other. The primary strategies involve the stereoselective reduction of the alkyne (this compound) or stereoselective construction of the double bond via other methods like the Wittig reaction.

Synthesis of (Z)-8-Dodecen-1-ol

High isomeric purity of the (Z)-isomer is most commonly achieved through the partial hydrogenation of the parent alkyne, this compound, using specific catalysts, or via olefination reactions designed to favor Z-alkene formation.

Catalytic Hydrogenation:

The catalytic hydrogenation of an alkyne to a cis-alkene involves the syn-addition of two hydrogen atoms across the triple bond. libretexts.org The key to achieving high (Z)-selectivity is the use of a "poisoned" or deactivated catalyst that is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the corresponding alkane (dodecan-1-ol). libretexts.org

Lindlar Catalyst: This is a widely used heterogeneous catalyst for the selective hydrogenation of alkynes to (Z)-alkenes. stackexchange.comthieme-connect.de It consists of palladium on a calcium carbonate support (Pd/CaCO₃), which is then deactivated with a catalyst poison such as lead acetate and quinoline. libretexts.orglibretexts.org The poison modifies the catalyst's surface, reducing its activity and preventing the further reduction of the initially formed cis-alkene. thieme-connect.depearson.com The reaction is typically run under a hydrogen atmosphere at low pressure.

P-2 Nickel Catalyst: A nickel boride catalyst, known as P-2 Ni, offers another effective route to cis-alkenes. doubtnut.comwikipedia.org This catalyst is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride. wikipedia.orgrsc.org For the reduction of alkynes, its stereoselectivity is dramatically enhanced by the addition of a modifier like ethylenediamine. rsc.orgresearchgate.net This catalyst system is highly specific for alkynes and can produce (Z)-alkenes with exceptional isomeric purity, achieving cis:trans ratios as high as 200:1. rsc.orgrsc.org

| Catalyst System | Key Components | Typical Conditions | Reported (Z):(E) Ratio | Reference |

|---|---|---|---|---|

| Lindlar Catalyst | Pd/CaCO₃, Lead Acetate, Quinoline | H₂ atmosphere, ambient temperature and pressure | High Z-selectivity | libretexts.orglibretexts.org |

| P-2 Nickel with Modifier | Nickel Boride (from Ni(OAc)₂ + NaBH₄), Ethylenediamine | Ethanol solvent, 20-25°C, 1 atm H₂ | Up to 200:1 | rsc.org |

Wittig Reaction:

The Wittig reaction is a powerful and widely used method for creating a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. nih.govorganic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. To achieve high (Z)-selectivity, non-stabilized ylides (where the R group on the ylide is alkyl) are employed. organic-chemistry.orgresearchgate.net The synthesis of (Z)-8-dodecen-1-ol can be achieved by reacting n-butyraldehyde with the ylide generated from an 8-hydroxyoctyltriphenylphosphonium salt. Optimization of the base and solvent system is crucial for maximizing both yield and isomeric purity.

| Phosphonium Salt | Aldehyde | Base | Solvent | Temperature | Yield | (Z):(E) Ratio | Reference |

|---|---|---|---|---|---|---|---|

| 8-Hydroxyoctyltriphenylphosphonium Salt | n-Butyraldehyde | NaNH₂ or NaH | DMF/Toluene (1:3) | 0°C to Room Temp. | 92% | 95:5 |

Synthesis of (E)-8-Dodecen-1-ol

The synthesis of the (E)-isomer from this compound requires reaction conditions that favor the anti-addition of hydrogen atoms across the triple bond.

Dissolving Metal Reduction:

The most common method for converting an internal alkyne to a trans-alkene is the dissolving metal reduction. libretexts.org This reaction typically uses an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures (e.g., -33°C). libretexts.orgmasterorganicchemistry.com The mechanism involves the transfer of single electrons from the metal to the alkyne, forming a radical anion intermediate. youtube.com This intermediate is protonated by the ammonia solvent. A second electron transfer followed by a second protonation completes the reduction. youtube.com The trans geometry of the resulting vinyl radical and vinyl anion intermediates is sterically favored, leading to the formation of the (E)-alkene as the major product. youtube.comacs.org

| Reagents | Solvent | Temperature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Sodium (Na) or Lithium (Li) metal | Liquid Ammonia (NH₃) | -33°C (boiling point of NH₃) | Predominantly (E)-alkene | libretexts.orgmasterorganicchemistry.com |

Chemical Reactivity and Derivatization Studies of 8 Dodecyn 1 Ol

Functional Group Transformations of the Primary Hydroxyl Moiety

The chemical behavior of 8-dodecyn-1-ol is dominated by the reactivity of its primary hydroxyl (-OH) group. This group can undergo oxidation, nucleophilic substitution, and esterification, providing pathways to a diverse range of derivatives.

The primary alcohol of this compound can be selectively oxidized to form either an aldehyde (8-dodecynal) or a carboxylic acid (8-dodecynoic acid), depending on the choice of oxidizing agent and reaction conditions. The presence of the internal alkyne is generally tolerated by many common oxidizing systems.

Partial oxidation to the aldehyde requires mild conditions to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are employed, often in aqueous media. Common reagents for this include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction typically proceeds through the aldehyde hydrate (B1144303) intermediate. libretexts.orgmasterorganicchemistry.com

| Target Product | Typical Reagents | Solvent | General Conditions |

|---|---|---|---|

| 8-Dodecynal (Aldehyde) | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Anhydrous, Room Temperature |

| 8-Dodecynoic Acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Acetone/Water | Heating under reflux may be required |

Direct nucleophilic substitution of the hydroxyl group is difficult due to hydroxide (B78521) (HO⁻) being a poor leaving group. Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide.

The preparation of a tosylate is a standard procedure involving the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.gov Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. nih.gov Similarly, the alcohol can be converted into an alkyl chloride using thionyl chloride (SOCl₂), often with a small amount of a base like pyridine. libretexts.orgyoutube.com The intermediate formed is a chlorosulfite ester, which then undergoes substitution by a chloride ion. youtube.com Once converted to an alkyl tosylate or halide, the carbon becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups via an Sₙ2 mechanism.

| Step | Transformation | Typical Reagents | General Conditions | Product |

|---|---|---|---|---|

| 1 (Activation) | Alcohol to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Cooling (e.g., 0 °C) then stirring at room temperature | 8-Dodecynyl tosylate |

| 1 (Activation) | Alcohol to Chloride | Thionyl chloride (SOCl₂) | Pyridine (catalytic), gentle heating | 1-Chloro-8-dodecyne |

| 2 (Substitution) | Tosylate/Chloride to other groups | Various Nucleophiles (e.g., NaCN, NaN₃, NaSR) | Polar aprotic solvent (e.g., DMF, DMSO) | Corresponding substituted dodecyne |

The conversion of this compound to its corresponding esters, particularly acetate (B1210297) esters, is a common and important derivatization. This can be accomplished through several methods, including classical chemical protocols, enzymatic catalysis, and the Mitsunobu reaction.

Standard chemical esterification of this compound involves its reaction with an acylating agent. For the synthesis of 8-dodecynyl acetate, common reagents include acetyl chloride or acetic anhydride. These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid, respectively) and catalyze the reaction. Another effective method for the acetylation of long-chain alcohols involves dissolving the alcohol in ethyl acetate and passing it through a micro-column packed with solid sodium hydroxide, which acts as a catalyst. nih.gov

Enzymatic esterification offers a green and highly selective alternative to chemical methods. Lipases are commonly used enzymes for this purpose, as they can function in non-aqueous or low-water environments, which favors the synthesis of esters over hydrolysis. researchgate.netmdpi.com The reaction involves combining the alcohol (this compound) with a carboxylic acid (e.g., acetic acid) or an activated acyl donor (e.g., ethyl acetate for transesterification) in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). These reactions are often performed in a solvent-free system or in a nonpolar organic solvent to minimize side reactions and facilitate product recovery. libretexts.org The selectivity of lipases often allows for the esterification of primary alcohols with high efficiency. nih.govmdpi.com

| Method | Acyl Source | Catalyst/Reagents | Typical Conditions | Key Features |

|---|---|---|---|---|

| Chemical (Acyl Chloride) | Acetyl Chloride | Pyridine | Anhydrous solvent (DCM), 0 °C to RT | Fast and high-yielding, but generates corrosive byproduct. |

| Enzymatic (Esterification) | Acetic Acid | Immobilized Lipase (e.g., CALB) | Solvent-free or nonpolar solvent, 40-60 °C | Mild, highly selective, environmentally friendly, reusable catalyst. researchgate.net |

The Mitsunobu reaction provides a powerful and mild method for converting primary and secondary alcohols into a variety of functional groups, including esters. missouri.eduwikipedia.org The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in situ activation forms an oxyphosphonium salt, which is a superb leaving group. Subsequent attack by a nucleophile, such as the carboxylate anion from a carboxylic acid, proceeds via an Sₙ2 mechanism. organic-chemistry.org

For a primary alcohol like this compound, the Mitsunobu reaction allows for esterification with a carboxylic acid under neutral and low-temperature conditions, which is advantageous for substrates with sensitive functional groups. nih.gov A typical protocol involves dissolving the alcohol, the carboxylic acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD at a reduced temperature (e.g., 0 °C). wikipedia.org While a key feature of the Mitsunobu reaction is the inversion of stereochemistry at a chiral secondary alcohol center, this aspect is not relevant for the achiral primary carbon of this compound. Here, its main utility is as a highly reliable method for functional group interconversion under exceptionally mild conditions.

Esterification Processes and Acetate Derivatives

Alkene Functional Group Reactivity in Dodecenols (Derived from this compound)

The partial reduction of this compound yields (Z)-8-dodecen-1-ol, an alkene that serves as a versatile intermediate for further chemical transformations. The reactivity of the carbon-carbon double bond in dodecenols allows for a variety of functionalization reactions, leading to the synthesis of a diverse range of saturated and functionalized long-chain alcohols.

Hydrogenation of the Double Bond to Saturated Analogues

The complete saturation of the double bond in (Z)-8-dodecen-1-ol to its corresponding saturated analogue, dodecan-1-ol, is a fundamental transformation. This hydrogenation reaction is typically achieved with high efficiency using various catalytic systems. A common and highly effective method involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

This reaction is crucial in synthetic pathways where the final target molecule requires a fully saturated carbon chain. For instance, in the synthesis of certain insect pheromones or their analogues, the conversion of the unsaturated dodecenol to dodecanol (B89629) can be a key step. The conditions for this hydrogenation are generally mild and lead to high yields of the desired saturated alcohol.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| (Z)-8-Dodecen-1-ol | 10% Pd/C | Methanol (B129727) | Room Temperature | 1 | >95 |

This table presents typical conditions for the hydrogenation of (Z)-8-dodecen-1-ol. Actual conditions may vary based on specific literature procedures.

Electrophilic Additions and Alkene Functionalization

The electron-rich double bond of dodecenols derived from this compound is susceptible to attack by electrophiles, leading to a variety of functionalized derivatives. These reactions are pivotal for introducing new functional groups at the C8 and C9 positions of the dodecyl chain.

One of the most common electrophilic addition reactions is epoxidation. The treatment of (Z)-8-dodecen-1-ol with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring. This three-membered ring is a valuable synthetic intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities. The epoxidation of a cis-alkene like (Z)-8-dodecen-1-ol proceeds stereospecifically, resulting in a cis-epoxide.

Another important electrophilic addition is dihydroxylation, which introduces two hydroxyl groups across the double bond. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup. The reaction with OsO₄ is a syn-addition, meaning that both hydroxyl groups are added to the same face of the double bond. For (Z)-8-dodecen-1-ol, this results in the formation of a syn-diol. Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are often employed.

| Reaction | Reagent(s) | Solvent | Product | Stereochemistry |

| Epoxidation | m-CPBA | Dichloromethane | (Z)-8,9-epoxydodecan-1-ol | cis |

| Dihydroxylation | 1. OsO₄ (catalytic) 2. NMO | Acetone/Water | 8,9-dodecanediol | syn |

This table provides an overview of common electrophilic addition reactions on (Z)-8-dodecen-1-ol. NMO (N-Methylmorpholine N-oxide) is a co-oxidant for the catalytic dihydroxylation.

Chemo- and Regioselective Reactions of this compound

The presence of both a hydroxyl group and an internal alkyne in this compound allows for a range of chemo- and regioselective reactions. By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the other intact, or to achieve a specific orientation of addition across the triple bond.

A key example of such selectivity is the hydroboration-oxidation of the alkyne. This two-step process can be used to convert the internal alkyne into a ketone. The use of a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the triple bond and to control the regioselectivity of the boron addition. The subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide under basic conditions yields an enol, which tautomerizes to the corresponding ketone. The regioselectivity of the hydroboration of internal alkynes is influenced by both steric and electronic factors of the substituents on the alkyne.

Another powerful chemo- and regioselective transformation is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. This reaction can be employed to construct cyclopentenones. In the context of this compound, if reacted with an alkene like ethylene (B1197577) in the presence of dicobalt octacarbonyl, a cyclopentenone can be formed. The regioselectivity of the cycloaddition is a critical aspect of this reaction, and it is often influenced by the steric bulk of the substituents on the alkyne.

| Reaction | Reagent(s) | Product Type | Key Features |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Ketone | Anti-Markovnikov hydration of the alkyne. |

| Pauson-Khand Reaction | Co₂(CO)₈, Ethylene | Cyclopentenone | Formation of a five-membered ring. |

This table summarizes key chemo- and regioselective reactions of this compound, highlighting the versatility of the alkyne functional group.

Advanced Analytical Methodologies in Dodecynol Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are central to the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structure.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic surroundings (chemical shift). For 8-dodecyn-1-ol, the ¹H-NMR spectrum would be expected to show characteristic signals corresponding to the different types of protons in the molecule.

The protons on the carbon bearing the hydroxyl group (C1) would appear as a triplet, deshielded by the electronegative oxygen atom. The protons on the carbons adjacent to the alkyne group (C7 and C10) would also exhibit characteristic chemical shifts. The terminal methyl protons (C12) would appear as a triplet in the upfield region of the spectrum, characteristic of a saturated alkyl chain.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on C1 (-CH₂OH) | ~3.6 | Triplet |

| H on C2 | ~1.6 | Multiplet |

| H on C3-C6 | ~1.3-1.4 | Multiplet |

| H on C7 | ~2.1 | Multiplet |

| H on C10 | ~2.1 | Multiplet |

| H on C11 | ~1.5 | Multiplet |

| H on C12 (-CH₃) | ~0.9 | Triplet |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

The most characteristic signals would be those of the sp-hybridized carbons of the alkyne group (C8 and C9), which are expected to resonate in a specific downfield region. The carbon atom attached to the hydroxyl group (C1) would also be significantly deshielded. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~62 |

| C2-C7 (Aliphatic) | ~18-33 |

| C8 (Alkyne) | ~80 |

| C9 (Alkyne) | ~80 |

| C10-C11 (Aliphatic) | ~18-31 |

| C12 (-CH₃) | ~14 |

NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, this compound could be distinguished from its positional isomers, such as 2-dodecyn-1-ol or 11-dodecyn-1-ol, by analyzing the chemical shifts and splitting patterns in both ¹H and ¹³C-NMR spectra.

In 2-dodecyn-1-ol, the protons on C1 would be adjacent to the alkyne and thus would show a different chemical shift and coupling pattern compared to this compound. Similarly, the ¹³C-NMR spectrum would show the alkyne carbons at positions 2 and 3, leading to a different spectral fingerprint. For 11-dodecyn-1-ol, the terminal alkyne would give a characteristic signal for the acetylenic proton in the ¹H-NMR spectrum, which would be absent in the spectrum of this compound.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

While standard mass spectrometry provides the molecular weight with integer precision, High-Resolution Mass Spectrometry (HRMS) can measure the mass with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₁₂H₂₂O), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. This confirmation of the molecular formula is a critical step in the definitive identification of the compound.

Mass Spectrometry (MS) for Molecular Information

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that provides crucial molecular weight information with minimal fragmentation. nih.govresearchgate.net Unlike hard ionization methods like Electron Ionization (EI), which often obliterate the molecular ion peak, CI preserves it, making it invaluable for confirming the mass of a molecule like this compound.

In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. bohrium.com The reagent gas is ionized by electrons, and these primary ions then react with the analyte molecules in the gas phase. This process typically involves proton transfer, forming a protonated molecule, [M+H]⁺. For this compound (molecular weight: 182.31 g/mol ), CI-MS would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 183.32. This quasi-molecular ion confirms the molecular weight of the compound. The extent of fragmentation can be controlled by selecting different reagent gases, allowing researchers to obtain varying degrees of structural information. bohrium.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule. xula.edu The analysis is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in a spectrum. jddtonline.info

For this compound, the key functional groups are the primary alcohol (-OH) and the internal carbon-carbon triple bond (-C≡C-).

O-H Stretch: The alcohol group produces a very strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. xula.edu This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch: The sp³ hybridized C-H bonds of the aliphatic chain result in strong, sharp absorptions in the 2850-3000 cm⁻¹ range. xula.edu

C≡C Stretch: The internal alkyne triple bond gives rise to an absorption in the 2100-2260 cm⁻¹ region. libretexts.org However, for internal and particularly for nearly symmetrical alkynes, this peak can be very weak or even absent because the vibration may not cause a significant change in the bond's dipole moment. utdallas.eduwpmucdn.com

The absence of a sharp, strong peak around 3300 cm⁻¹ would confirm that the alkyne is internal, not terminal. xula.edulibretexts.org

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch (sp³) | 2850 - 3000 | Strong, Sharp |

| Internal Alkyne | C≡C stretch | 2100 - 2260 | Weak to Absent |

Chromatographic Separation and Detection Methods

Chromatography is an indispensable technique for separating components of a mixture and is central to the analysis of this compound for purity assessment and identification.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. russianlawjournal.org A sample is vaporized and transported by a carrier gas (mobile phase) through a specialized column (stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. This technique is highly effective for assessing the purity of this compound and separating it from any isomers or byproducts from its synthesis.

GC with Flame Ionization Detection (FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and robust method for the quantitative analysis of organic compounds like this compound. wiley.comnih.gov After compounds are separated by the GC column, they are passed through a hydrogen-air flame. nih.gov The combustion of organic compounds produces ions, which generate an electrical current between two electrodes. This current is amplified and recorded as a peak in a chromatogram.

The area of each peak is proportional to the amount of the corresponding compound present. mdpi.com This makes GC-FID ideal for purity assessment. A sample of this compound is considered pure if the chromatogram shows a single major peak, with the purity percentage calculated from the area of this peak relative to the total area of all peaks. The method is valued for its high sensitivity, wide linear range, and reliability for quantifying alcohols. nih.govunnes.ac.id

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 10.5 | 15,200 | 2.5 | Impurity A |

| 2 | 12.1 | 584,300 | 96.0 | This compound |

| 3 | 13.4 | 9,100 | 1.5 | Impurity B |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Compound Identification

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS. While CI-MS is used for molecular weight determination, GC-MS analysis is commonly performed using Electron Ionization (EI) to generate a detailed fragmentation pattern.

This fragmentation pattern serves as a molecular "fingerprint." whitman.edu For this compound, fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom. metwarebio.comyoutube.com

Dehydration: Loss of a water molecule (M-18), a common fragmentation pathway for alcohols. whitman.edu

Chain cleavage: Fragmentation along the alkyl chain, often producing a series of ions separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Alkyne-related fragmentation: Cleavage at the bond adjacent to the triple bond. jove.com

The resulting mass spectrum can be compared against extensive spectral libraries, such as the NIST Mass Spectral Library, to provide a confident identification of the compound. nist.gov Although a specific entry for this compound may not be present, data for analogous compounds like (Z)-8-dodecen-1-ol can provide valuable comparative information. nist.govnih.gov

GC-Electroantennographic Detection (GC-EAD) for Biological Activity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specialized and sensitive technique used in chemical ecology to identify which volatile compounds in a mixture are biologically active for an insect. alfa-chemistry.com This method is particularly relevant for compounds like this compound, which may act as insect pheromones or semiochemicals.

In a GC-EAD setup, the effluent from the GC column is split into two paths. One path goes to a conventional detector, like an FID, while the other is directed over an insect's antenna. nih.gov The antenna is connected to electrodes that measure changes in its electrical potential. ockenfels-syntech.com When a compound that the insect's olfactory receptors can detect elutes from the column, the antenna generates a nerve impulse, which is recorded as a voltage change (an EAG response). alfa-chemistry.comockenfels-syntech.com By aligning the FID chromatogram with the EAD recording, researchers can pinpoint exactly which compounds elicit an olfactory response. This technique allows for the rapid screening of compounds for bioactivity and is crucial in the identification of new pheromones and other behavior-modifying chemicals. alfa-chemistry.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative determination of this compound. analyticaltoxicology.comresearchgate.netlibretexts.org Its high resolving power allows for the separation of this compound from synthetic precursors, byproducts, and other impurities with high efficiency. analyticaltoxicology.com

In the context of this compound analysis, reversed-phase HPLC (RP-HPLC) is frequently the method of choice. researchgate.net This technique utilizes a non-polar stationary phase, typically a silica gel modified with C8 or C18 hydrocarbon chains, and a polar mobile phase, such as a mixture of water with acetonitrile or methanol (B129727). libretexts.org The separation mechanism is based on the hydrophobic interactions between the dodecynyl chain of the analyte and the non-polar stationary phase. researchgate.net More polar impurities will elute earlier, while this compound, with its long hydrocarbon chain, is retained longer on the column, allowing for effective separation.

For quantitative analysis, HPLC is coupled with a suitable detector, most commonly an ultraviolet (UV) detector or a refractive index (RI) detector. Since this compound lacks a strong chromophore, direct UV detection can be challenging. However, derivatization to introduce a UV-active functional group can enhance sensitivity. The area under the chromatographic peak is directly proportional to the concentration of the compound, enabling precise quantification when calibrated with known standards. libretexts.org

Table 1: Typical HPLC Parameters for Alkynol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | The gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | An optimal flow rate ensures good separation efficiency without excessive analysis time. |

| Detector | Refractive Index (RI) or UV (post-derivatization) | RI is a universal detector suitable for compounds without a chromophore. |

| Injection Volume | 20 µL | A standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. quora.comukessays.comlibretexts.org It is an indispensable tool in synthetic organic chemistry for quickly assessing the consumption of starting materials and the formation of products. libretexts.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica gel. ukessays.com Alongside the reaction mixture, spots of the starting material (e.g., the precursor to this compound) and sometimes the expected product are applied as references. libretexts.orgyoutube.com

The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. ukessays.comrsc.org For this compound, a non-polar solvent system, such as a mixture of hexane and ethyl acetate (B1210297), is typically used. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.orgyoutube.com Visualization can be achieved under UV light if the compounds are UV-active, or by staining the plate with a chemical reagent like potassium permanganate (B83412) or iodine, which reacts with the alcohol functional group. rsc.org

Table 2: Example TLC System for Monitoring a Reaction Producing this compound | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 | A polar adsorbent. | | Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) | A relatively non-polar eluent. | | Visualization | UV light (if applicable) or Potassium Permanganate stain | Allows for the detection of organic compounds. |

Derivatization Techniques for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a particular analytical method. chromtech.com For this compound, derivatization can improve volatility for gas chromatography (GC), enhance detector response, and provide structural information. chromtech.com

O-Acyl Derivatization for Chromatographic and Spectroscopic Analysis

O-Acyl derivatization involves the reaction of the hydroxyl group of this compound with an acylating agent to form an ester. libretexts.org This process is particularly useful for GC analysis as it replaces the polar hydroxyl group with a less polar and more volatile ester group, leading to improved peak shape and thermal stability. libretexts.orgresearchgate.net

Common acylating agents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides (e.g., acetyl chloride, benzoyl chloride). chromtech.comnih.gov The resulting acyl derivatives, such as 8-dodecynyl acetate, are more amenable to separation by GC and detection by a flame ionization detector (FID). Furthermore, if a fluorinated acylating agent is used, the resulting derivative can be analyzed with high sensitivity using an electron capture detector (ECD). libretexts.org

In mass spectrometry (MS), these derivatives often produce characteristic fragmentation patterns that can aid in structural elucidation. The mass of the acyl group can be easily identified, confirming the presence of the original hydroxyl group.

Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization

Dimethyl disulfide (DMDS) derivatization is a well-established technique used in conjunction with GC-MS to determine the position of double bonds in unsaturated long-chain compounds. semanticscholar.orgnsf.govnih.gov While DMDS is primarily used for alkenes, the principle can be adapted for alkynes, or the alkyne can be partially reduced to an alkene before derivatization.

The reaction of an alkene with DMDS, typically catalyzed by iodine, results in the addition of two methylthio (-SCH₃) groups across the double bond. researchgate.net When the resulting adduct is analyzed by GC-MS, the mass spectrum shows characteristic fragmentation between the two carbon atoms that were originally part of the double bond. The masses of the resulting fragment ions allow for the unambiguous determination of the original double bond's location. researchgate.net

For this compound, the triple bond would first need to be selectively reduced to a double bond (Z-8-dodecen-1-ol). Subsequent derivatization with DMDS would yield a thioether adduct. The mass spectrum of this adduct would show key fragment ions that confirm the position of the double bond at the 8th carbon, thereby indirectly confirming the position of the original triple bond. While other reagents, such as ethanethiol, have been explored for the direct derivatization of triple bonds, the DMDS derivatization of the corresponding alkene is a more common and well-documented approach. semanticscholar.org

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a chiroptical property that can be measured to determine the enantiomeric purity of a chiral substance. wikipedia.orgnih.gov This technique is only applicable if this compound is synthesized in a chiral form, for instance, through the introduction of a stereocenter, or if a chiral derivative is prepared.

The measurement is performed using a polarimeter, which passes plane-polarized light through a solution of the chiral compound. wikipedia.org An optically active compound will rotate the plane of the polarized light by a specific angle. wikipedia.orgnih.gov The two enantiomers of a chiral molecule will rotate the light by an equal amount but in opposite directions (one dextrorotatory, designated as (+), and the other levorotatory, designated as (-)). wikipedia.org

The specific rotation [α] is a characteristic property of a chiral compound and is dependent on the wavelength of light, temperature, solvent, and concentration. The enantiomeric excess (e.e.), which is a measure of the chiral purity, can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. masterorganicchemistry.comlibretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. masterorganicchemistry.com Therefore, optical rotation measurements provide a straightforward method to quantify the success of an asymmetric synthesis in producing one enantiomer in excess of the other.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexane |

| Ethyl acetate |

| Potassium permanganate |

| Iodine |

| Acetic anhydride |

| Trifluoroacetic anhydride |

| Acetyl chloride |

| Benzoyl chloride |

| 8-Dodecynyl acetate |

| Dimethyl disulfide (DMDS) |

| Z-8-Dodecen-1-ol |

Applications of 8 Dodecyn 1 Ol and Its Derivatives in Academic Research

Role as Synthetic Intermediates in Advanced Organic Chemistry

In the field of organic chemistry, 8-dodecyn-1-ol is recognized for its utility as a foundational building block and a reactive participant in a variety of chemical transformations. Its linear twelve-carbon chain and strategically placed functional groups make it an ideal starting point for constructing more complex molecular architectures.

Building Block for Complex Natural Product Synthesis

The primary application of this compound as a synthetic building block is in the creation of insect pheromones, which are complex natural products essential for chemical communication. jaydevchemicals.com The synthesis of these semiochemicals requires precise control over stereochemistry, particularly the geometry of double bonds, which is where this compound proves invaluable. The internal triple bond serves as a masked or latent form of a (Z)-alkene. Through stereoselective reduction, chemists can convert the alkyne to a cis-double bond, a common structural motif in many Lepidopteran pheromones. researchgate.net This approach ensures high isomeric purity in the final product, which is critical for biological activity.

Reagent in Diverse Organic Transformations

The two key functional groups of this compound—the hydroxyl group and the carbon-carbon triple bond—allow it to function as a versatile reagent in several fundamental organic transformations.

Stereoselective Reduction: The most critical transformation is the partial hydrogenation of the alkyne. Using specific catalysts, such as Lindlar's catalyst or P-2 nickel, the triple bond is selectively reduced to a (Z)- or cis-alkene. researchgate.net This reaction is fundamental to the synthesis of the sex pheromones for moths like Grapholita molesta. Alternatively, reduction with sodium in liquid ammonia (B1221849) can produce the corresponding (E)- or trans-alkene, demonstrating the compound's utility in accessing different isomers.

Esterification: The terminal hydroxyl group readily undergoes esterification. A common reaction is its conversion to an acetate (B1210297) ester by reacting it with acetyl chloride or acetic anhydride. This is a crucial step in synthesizing pheromone components like (Z)-8-dodecenyl acetate, which is often more volatile or the primary active component in the pheromone blend. scispace.com

Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid using appropriate reagents. While less common in pheromone synthesis, this transformation highlights the compound's potential for creating other functionalized long-chain molecules for various research applications.

Model Compound for Fundamental Chemical Process Studies

While extensively used in targeted synthesis, the application of this compound as a model compound for studying fundamental chemical processes is less documented. However, its structure is well-suited for investigations into the stereoselectivity of alkyne reduction reactions. The long, unbranched carbon chain minimizes steric hindrance, allowing researchers to focus on the effects of catalysts, solvents, and reaction conditions on the geometric outcome (Z vs. E) of the resulting alkene. Such studies are crucial for developing more efficient and selective synthetic methodologies in organic chemistry.

Significance in Chemical Biology and Chemical Ecology

In the interdisciplinary fields of chemical biology and chemical ecology, this compound is paramount as a precursor for synthesizing semiochemicals. These chemicals are used to probe and manipulate insect behavior, offering powerful tools for pest management and for studying the intricacies of insect communication.

Precursor to Insect Pheromones and Semiochemicals

This compound is a key precursor for the laboratory and industrial-scale synthesis of sex pheromones for several species of Lepidoptera. jaydevchemicals.com Its structure contains the necessary carbon backbone and functional groups that, with a few high-yielding chemical steps, can be converted into the final, biologically active pheromone components. This accessibility is vital for developing environmentally benign pest control strategies, such as mating disruption and mass trapping, which rely on the availability of synthetic pheromones.

Synthesis of Lepidopteran Sex Pheromones (e.g., Grapholita molesta, Grapholita funebrana)

The utility of this compound is exemplified in the synthesis of pheromones for two economically significant pest species: the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Grapholita funebrana).

For Grapholita molesta , the sex pheromone is a precise blend of several compounds, with (Z)-8-dodecen-1-ol and (Z)-8-dodecenyl acetate being the major components. researchgate.netscispace.com The synthesis of these compounds from this compound is a classic example of its application. The process involves the stereoselective reduction of the triple bond to a cis-double bond to yield (Z)-8-dodecen-1-ol. A portion of this product can then be acetylated to produce (Z)-8-dodecenyl acetate. The synthetic pheromone's biological activity has been confirmed in both laboratory and field trials. researchgate.net

| Component | Role in G. molesta Pheromone Blend |

| (Z)-8-Dodecenyl acetate | Major attractant component. scispace.com |

| (Z)-8-Dodecen-1-ol | Secondary, synergistic component. researchgate.netscispace.com |

| (E)-8-Dodecenyl acetate | Minor component, influences blend specificity. scispace.com |

| Dodecan-1-ol | Minor component. scispace.com |

For Grapholita funebrana , this compound also serves as the precursor to the main components of its sex pheromone. jaydevchemicals.com The pheromone blend for this species also includes (Z)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol. nih.gov However, the blend also contains other compounds that help ensure species-specific communication, preventing cross-attraction with other moths like G. molesta. researchgate.net The synthesis follows a similar pathway, relying on the reduction of the alkyne to create the crucial (Z)-alkene structure.

| Component | Role in G. funebrana Pheromone Blend |

| (Z)-8-Dodecenyl acetate | Primary attractant component. nih.gov |

| (Z)-8-Dodecen-1-ol | Secondary component. nih.gov |

| (E)-8-Dodecenyl acetate | Minor component. nih.gov |

| (Z)-8-Tetradecenyl acetate | Secondary component, contributes to specificity. nih.govresearchgate.net |

| (Z)-10-Tetradecenyl acetate | Secondary component, contributes to specificity. nih.govresearchgate.net |

Investigation of Pheromone Blends and Isomeric Ratios in Chemical Communication

The biological activity of insect sex pheromones is highly dependent on the precise composition of the chemical blend, including the specific components present and their exact isomeric ratios. Research on the derivatives of this compound, particularly in the context of the Oriental fruit moth, Grapholita molesta, has underscored the criticality of these factors in mediating chemical communication.

The female-emitted sex pheromone of G. molesta is a complex blend comprising four primary components derived from this compound: (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), (Z)-8-dodecen-1-ol (Z8-12:OH), and dodecanol (B89629) (12:OH). psu.eduresearchgate.netresearchgate.net The precise ratio of these components is crucial for eliciting the complete sequence of mating behaviors in males. psu.eduresearchgate.net

Studies have meticulously examined how variations in these ratios affect male attraction and behavior. For instance, while Z8-12:Ac is the major component, the presence of a small amount of the (E)-isomer, E8-12:Ac, is necessary for optimal male capture in field traps. psu.edu The alcohol component, Z8-12:OH, is also indispensable; its inclusion in the blend elicits increases in both long-range behaviors like upwind flight and close-range actions such as landing and hairpencil displays. psu.eduresearchgate.net Furthermore, Z8-12:OH plays a significant role in reproductive isolation, as its presence strongly deters males of the related species G. prunivora. researchgate.net